molecular formula C19H13N5 B12535841 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 141987-77-1

5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B12535841
CAS No.: 141987-77-1
M. Wt: 311.3 g/mol
InChI Key: VMRVDIMXMHNPDC-UHFFFAOYSA-N
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Description

5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with amino and phenyl substituents, making it a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions, with temperatures ranging from 70°C to 100°C, and reaction times varying from 1 to 7 hours depending on the specific reactants used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can interact with various cellular proteins and enzymes, leading to its anticancer and enzyme inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine
  • 5-Amino-7-(4-methoxy-phenyl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
  • 2,5-Diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine

Uniqueness

5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of amino and phenyl groups, along with the carbonitrile functionality, makes it a versatile scaffold for drug development and other applications .

Properties

CAS No.

141987-77-1

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

5-amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C19H13N5/c20-12-15-18(14-9-5-2-6-10-14)24-17(22-19(15)21)11-16(23-24)13-7-3-1-4-8-13/h1-11H,(H2,21,22)

InChI Key

VMRVDIMXMHNPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=C(C(=C3C4=CC=CC=C4)C#N)N

Origin of Product

United States

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